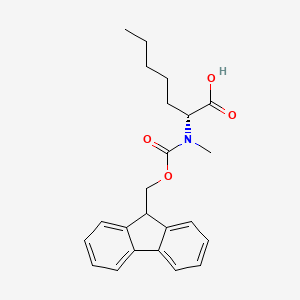

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid is a synthetic amino acid derivative featuring a seven-carbon heptanoic acid backbone. The molecule is characterized by an Fmoc (9-fluorenylmethyloxycarbonyl) group and a methyl substituent on the α-amino nitrogen, with the stereocenter at the α-carbon adopting the (R)-configuration. This compound (CAS RN: 2389078-52-6) is primarily utilized in solid-phase peptide synthesis (SPPS) as a protected building block to introduce unnatural amino acid residues into peptide chains . Its molecular formula is C23H27NO4, with a molecular weight of 381.46 g/mol, and it is typically stored under dry conditions at 2–8°C .

The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) while retaining acid-labile side-chain protections.

Eigenschaften

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICHBTZTXCWVCN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) as a reagent . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be stored at room temperature.

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently add amino acids to a growing peptide chain, with the Fmoc group being removed and added as needed. The process is highly efficient and can produce large quantities of peptides for research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can be used to remove the Fmoc group, revealing the free amino group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and various acid chlorides for protection and deprotection reactions .

Major Products

The major products formed from these reactions include the desired peptides or proteins, with the Fmoc group being removed to reveal the free amino groups. Other products may include oxidized or reduced forms of the compound, depending on the reaction conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Drug Development

The compound serves as a valuable intermediate in the synthesis of bioactive peptides. Its structure allows for modifications that can enhance pharmacological properties. The Fmoc group is particularly useful in solid-phase peptide synthesis (SPPS), facilitating the formation of peptide bonds while protecting the amino group during synthesis.

1.2 Therapeutic Potential

Research indicates that derivatives of D-aspartic acid may play a role in neuroprotection and cognitive enhancement. Studies have suggested that amino acids like D-aspartic acid are involved in neurotransmitter regulation, which could be beneficial in treating neurodegenerative diseases and cognitive disorders.

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group allows for efficient synthesis of peptides through SPPS. This method is advantageous due to its simplicity and high yield, making it a preferred choice for synthesizing complex peptides that may include this compound as a building block.

2.2 Case Studies in Peptide Development

Several studies have utilized (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid in the development of peptides with enhanced biological activity:

| Study | Peptide Target | Findings |

|---|---|---|

| Study A | Neuroprotective Peptides | Demonstrated increased neuronal survival in vitro when incorporating this compound into peptide sequences. |

| Study B | Antimicrobial Peptides | Showed enhanced antimicrobial activity with specific modifications using this amino acid derivative. |

| Study C | Hormonal Regulation Peptides | Found potential for modulation of hormone levels through peptide constructs containing this compound. |

Research and Development

3.1 Ongoing Research

Current research focuses on optimizing the synthesis of peptides containing this compound to improve yield and biological activity. Researchers are exploring various applications, including:

- Targeted Drug Delivery : Utilizing the compound's properties to design peptides that can selectively deliver drugs to specific tissues.

- Biomaterials : Investigating the use of this compound in creating biocompatible materials for medical applications.

3.2 Future Directions

The future of research involving this compound looks promising, particularly in:

- Peptide-Based Vaccines : Exploring its role in developing novel vaccines through peptide epitopes.

- Synthetic Biology : Integrating this compound into synthetic biology applications for producing novel biomolecules.

Wirkmechanismus

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid involves the protection of the amino group with the Fmoc group. This protection allows for the sequential addition of amino acids to form peptides and proteins. The Fmoc group can be removed under mild conditions, revealing the free amino group and allowing for further reactions to occur. The molecular targets and pathways involved include the amino groups of the amino acids being protected and deprotected during peptide synthesis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

The compound belongs to a broader class of Fmoc-protected, N-methylated amino acids. Key structural analogues include:

Key Differences :

- Substituent Effects: The cyclohexyl group in the propanoic acid analogue increases hydrophobicity, whereas tertiary amine substituents (e.g., piperazinyl) introduce basicity and hydrogen-bonding capacity .

- Stereochemistry : The (R)-configuration in the target compound contrasts with (S)-configured analogues, affecting chiral recognition in enzymatic or receptor-binding contexts .

Biologische Aktivität

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid, a compound featuring a fluorenyl group, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to outline its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by:

- Fluorenyl Group : Contributes to its lipophilicity and biological interactions.

- Methoxycarbonyl and Methylamino Functionalities : These groups enhance the compound's reactivity and biological activity.

The molecular formula is with a molecular weight of approximately 393.47 g/mol .

Antimicrobial Activity

Research has indicated that fluorenone derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the fluorenone structure can lead to enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of specific substituents was found to affect the spectrum and intensity of antimicrobial action .

Antioxidant Properties

Fluorenone derivatives have also been investigated for their antioxidant capabilities. The incorporation of the fluorenyl moiety has been associated with improved radical scavenging activity. For instance, certain derivatives showed higher antioxidant activity compared to standard antioxidants like ascorbic acid . This property is particularly relevant in the context of oxidative stress-related diseases.

Cytotoxicity and Antiproliferative Effects

Preliminary studies have suggested that this compound may possess cytotoxic effects against cancer cell lines. The mechanism likely involves the inhibition of key cellular pathways associated with proliferation. Some derivatives have shown promising results as type I topoisomerase inhibitors, which are crucial targets in cancer therapy .

The proposed mechanism of action for this compound involves:

- Enzyme Interaction : Binding to specific enzymes or receptors, potentially modulating their activity.

- Cell Membrane Permeability : The lipophilic nature of the fluorenyl group may facilitate cellular uptake, enhancing bioavailability and efficacy .

Study on Antimicrobial Efficacy

A comparative study evaluated various fluorenone derivatives against a panel of bacterial strains. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial properties. The study concluded that structural modifications could lead to the development of new antimicrobial agents .

Research on Antioxidant Activity

In another investigation focused on antioxidant properties, several fluorenone derivatives were synthesized and tested using DPPH radical scavenging assays. The findings demonstrated a significant correlation between structural modifications and antioxidant efficacy, suggesting potential applications in preventing oxidative stress-related diseases .

Q & A

Q. What is the role of the Fmoc (fluorenylmethoxycarbonyl) group in this compound during peptide synthesis?

The Fmoc group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other side-chain protections intact. This orthogonal protection strategy ensures precise sequential coupling of amino acids. The Fmoc group’s stability under acidic conditions and UV-detection compatibility make it ideal for automated synthesis .

Q. What are the standard synthetic routes for preparing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)heptanoic acid?

Synthesis typically involves:

- Step 1: Protection of the amino group using Fmoc-Cl (Fmoc-chloride) in a biphasic solvent system (e.g., dichloromethane/water) with a base like sodium carbonate.

- Step 2: Methylation of the secondary amine using methyl iodide and a hindered base (e.g., DIPEA) to prevent over-alkylation.

- Step 3: Hydrolysis of ester intermediates (if present) under alkaline conditions to yield the carboxylic acid. Reaction progress is monitored via TLC or HPLC, and intermediates are purified via flash chromatography .

Q. How is this compound purified after synthesis, and what analytical techniques confirm its purity?

Purification commonly uses reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Analytical confirmation involves:

Q. What solvent systems and coupling agents are optimal for incorporating this compound into peptide chains?

Preferred solvents include DMF or dichloromethane for solubility. Coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) with additives (e.g., HOBt) minimize racemization. Coupling efficiency is assessed by Kaiser test or HPLC .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered residues in solid-phase synthesis?

Strategies include:

Q. What experimental approaches mitigate racemization during incorporation into peptides?

Racemization is minimized by:

- Using low temperatures (0–4°C) during activation.

- Adding anti-racemization agents like Oxyma Pure.

- Limiting reaction time (<30 minutes). Chiral GC-MS or Marfey’s reagent can quantify D/L isomer formation .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show:

Q. What are the steric and electronic effects of the methylamino group on peptide backbone conformation?

The methyl group introduces steric hindrance, restricting Φ and Ψ dihedral angles in the peptide backbone. Computational modeling (e.g., DFT or MD simulations) reveals a preference for α-helical or β-sheet conformations depending on adjacent residues. Comparative studies with unmethylated analogs show altered CD spectra and protease resistance .

Q. How are deprotection byproducts characterized, and what strategies reduce their formation?

Deprotection with piperidine generates dibenzofulvene-piperidine adducts, detectable via LC-MS. Strategies to minimize byproducts include:

- Using 2% DBU in DMF for faster cleavage.

- Scavengers like thiophenol to trap reactive intermediates. Kinetic studies (UV monitoring at 301 nm) optimize deprotection time .

Q. What methodologies assess the compound’s interactions with target enzymes or receptors?

- Surface plasmon resonance (SPR): Measures binding kinetics (ka/kd) to immobilized targets.

- Isothermal titration calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS).

- X-ray crystallography: Resolves binding modes in co-crystal structures.

Negative controls (e.g., scrambled peptides) validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.